1,1,1,7,7,7-Hexafluoro-4-heptanone

Description

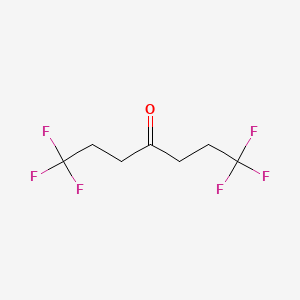

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,7,7,7-hexafluoroheptan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFTZMAAXHUNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1,1,1,7,7,7 Hexafluoro 4 Heptanone Transformations

Fundamental Reactivity Patterns of Perfluorinated Ketones

The presence of highly electronegative fluorine atoms significantly influences the reactivity of the carbonyl group in perfluorinated ketones like 1,1,1,7,7,7-hexafluoro-4-heptanone.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon in ketones is electrophilic and susceptible to attack by nucleophiles. savemyexams.com In perfluorinated ketones, the strong electron-withdrawing effect of the trifluoromethyl groups greatly enhances the electrophilicity of the carbonyl carbon, making them highly reactive towards nucleophilic addition. nih.govorganic-chemistry.org This increased reactivity is a hallmark of fluorinated ketones and a key aspect of their chemical behavior. nih.govorganic-chemistry.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. savemyexams.comlibretexts.org

A notable characteristic of many perfluorinated ketones is their tendency to form stable hydrates in the presence of water. The stability of these hydrates is directly related to the number of fluorine atoms at the α-position to the carbonyl group. nih.gov For instance, studies have shown that increasing the number of fluorine atoms stabilizes the hydrate (B1144303) form. nih.gov

Visible-light-induced singlet nucleophilic carbenes have been shown to react with fluorinated ketones through a 1,2-carbonyl addition, resulting in the formation of benzoin-type products. organic-chemistry.org This reaction proceeds efficiently without the need for external catalysts or additives, highlighting the inherent reactivity of the fluorinated carbonyl group. organic-chemistry.org

Enolate Chemistry and Alpha-Functionalization of 1,1,1,7,7,7-Hexafluoro-4-heptanone

Enolates are crucial intermediates in organic synthesis, formed by the deprotonation of the α-carbon of a carbonyl compound. bham.ac.ukmasterorganicchemistry.com The acidity of the α-protons in 1,1,1,7,7,7-hexafluoro-4-heptanone is significantly increased by the electron-withdrawing trifluoromethyl groups, facilitating the formation of the corresponding enolate. These enolates are nucleophilic and can react with various electrophiles, leading to α-functionalization. bham.ac.ukmasterorganicchemistry.com

The α-functionalization of ketones can be achieved through various methods, including the reaction of enolates with electrophiles. researchgate.net For instance, base-catalyzed halogenation proceeds through the formation of an enolate, which then reacts with a halogen. mnstate.edu The introduction of a halogen at the α-position can further increase the acidity of the remaining α-protons, often leading to multiple halogenations. mnstate.edu

Recent advancements have explored the use of iridium(III) catalysts to generate iridium-enolates from allylic alcohols, which can then react with electrophiles to yield α-functionalized ketones. researchgate.net Another approach involves radical-based α-C(sp³)–H arylation of amides using N-alkyl-ortho-iodoarylsulfonamide-based radical translocating arylating groups. nih.gov This method allows for the functionalization of primary, secondary, and even tertiary C(sp³)–H bonds. nih.gov

Oxidative and Reductive Transformations

The carbonyl group of ketones can undergo both oxidation and reduction. The reduction of ketones typically yields secondary alcohols. Common reducing agents include sodium borohydride (B1222165) and lithium aluminum hydride. msu.edu The Luche reduction, which uses sodium borohydride in the presence of a lanthanide chloride like cerium(III) chloride, is known for its chemoselectivity in reducing ketones. chemie-brunschwig.ch

The oxidation of ketones is less common as it requires breaking a carbon-carbon bond. However, certain strong oxidizing agents can cleave the ketone. More relevant to the broader class of compounds are the oxidative transformations of related functional groups. For example, the oxidation of alcohols can yield ketones. acs.org Studies on the oxidation of alkanols have shown that the choice of solvent can significantly impact the selectivity of the reaction. For instance, using fluorinated alcohols as solvents can deactivate the α-C–H bond through hydrogen bonding, leading to oxidation at more remote positions. acs.org

Elucidation of Reaction Mechanisms

Understanding the detailed mechanistic pathways of reactions involving 1,1,1,7,7,7-hexafluoro-4-heptanone is crucial for controlling and optimizing its transformations.

Detailed Mechanistic Pathways for Key Reactions Involving the Compound

The mechanism of nucleophilic addition to a carbonyl group is a fundamental process in organic chemistry. libretexts.org It typically involves a two-step process: the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to yield the final alcohol product. libretexts.org In the case of 1,1,1,7,7,7-hexafluoro-4-heptanone, the high electrophilicity of the carbonyl carbon facilitates the initial attack.

The formation of enolates from ketones under basic conditions is a classic example of keto-enol tautomerism. youtube.com The enolate, being a powerful nucleophile, can then participate in a variety of reactions. For example, in the Michael reaction, an enolate attacks an α,β-unsaturated carbonyl compound at the β-position. youtube.com The mechanism involves the formation of a new carbon-carbon bond and subsequent tautomerization of the resulting enol to the more stable keto form. youtube.com

Electrochemical methods have also been employed to study and perform reactions such as the α-arylation of aldehydes. beilstein-journals.org In one proposed mechanism, an enamine intermediate is formed, which then undergoes anodic oxidation to a radical cation. This radical cation then reacts with an electrophile. beilstein-journals.org

Role of Catalyst-Substrate Interactions in Catalytic Conversions

Catalysts play a pivotal role in many chemical transformations by providing an alternative reaction pathway with a lower activation energy. The interaction between the catalyst and the substrate is a key determinant of the reaction's efficiency and selectivity.

In heterogeneous catalysis, the adsorption of the substrate onto the catalyst surface is a critical step. iastate.edu Studies have shown that the rate of catalytic hydrogenation of phenolic compounds is correlated with the amount of substrate adsorbed on the catalyst surface. iastate.edu However, strong interactions between the substrate and the active metal sites can sometimes inhibit the catalytic conversion. iastate.edu

Supramolecular strategies have been developed to control catalytic selectivity. By encapsulating a hydrogenation catalyst within a host molecule, selective hydrogenation of one olefin in the presence of others can be achieved. nih.gov This approach demonstrates that controlling the catalyst's immediate environment can override its inherent selectivity. nih.gov

In the context of ruthenium-catalyzed cascade conversions of propargyl alcohols, the catalyst's structure significantly influences its activity and the reaction outcome. d-nb.info Different catalysts can lead to different products, highlighting the importance of the catalyst-substrate interaction in directing the reaction pathway. d-nb.info Similarly, in the cyclization of ketones with diazo reagents, the choice of catalyst and ligands can dramatically affect the yield and selectivity of the reaction. nih.gov

Kinetic and Thermodynamic Analysis of Reactions

A thorough kinetic and thermodynamic analysis is crucial for understanding the mechanisms of reactions involving 1,1,1,7,7,7-hexafluoro-4-heptanone and for optimizing reaction conditions. Such an analysis would involve the experimental determination of reaction rates, the calculation of activation parameters, and the study of reaction equilibria.

The experimental determination of reaction rates for transformations of 1,1,1,7,7,7-hexafluoro-4-heptanone would involve monitoring the change in concentration of the reactant or a product over time. Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose.

For a hypothetical reaction, the rate law would be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. The rate constant, k, a proportionality constant that relates the rate of the reaction to the concentrations of the reactants, would then be calculated.

Hypothetical Reaction Rate Data

| Experiment | Initial [1,1,1,7,7,7-Hexafluoro-4-heptanone] (mol/L) | Initial [Reagent] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |

From this hypothetical data, one could deduce the rate law and calculate the rate constant.

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy requirements and the molecular arrangement of the transition state. These parameters can be determined by studying the temperature dependence of the rate constant.

The Arrhenius equation, k = Ae(-Ea/RT), relates the rate constant to the activation energy and temperature. A plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy.

An energy profile diagram visually represents the energy changes that occur during a reaction, showing the relative energies of the reactants, transition state(s), intermediates, and products. The peaks on the profile represent transition states, and the valleys represent intermediates.

Hypothetical Activation Parameters

| Reaction Transformation | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Nucleophilic Addition | 60 | 58 | -80 |

| Reduction | 75 | 73 | -50 |

These hypothetical values would suggest the relative ease of different transformations.

Equilibrium studies are essential for understanding the extent to which a reaction proceeds and the relative stability of reactants and products. The equilibrium constant, Keq, is a measure of the ratio of product concentrations to reactant concentrations at equilibrium.

For reactions that yield multiple products, the product distribution is determined by the relative rates of the competing reaction pathways. This distribution can be influenced by factors such as temperature, solvent, and the presence of catalysts. Analysis of the product mixture at equilibrium, often using chromatographic or spectroscopic methods, allows for the determination of the product distribution and the calculation of the equilibrium constant for each reaction pathway.

Hypothetical Equilibrium Data

| Reaction | Equilibrium Constant (Keq) | Product A Distribution (%) | Product B Distribution (%) |

| Isomerization | 2.5 | 71 | 29 |

| Condensation | 0.8 | - | - |

This hypothetical data would indicate the favorability and selectivity of different reaction pathways.

Advanced Spectroscopic and Analytical Characterization of 1,1,1,7,7,7 Hexafluoro 4 Heptanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of fluorinated organic compounds. The presence of fluorine, with its 100% natural abundance of the NMR-active ¹⁹F nucleus, offers a unique spectroscopic handle. cas.org

High-Resolution ¹⁹F NMR for Fluorine Environment Analysis and Reaction Monitoring

High-resolution ¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of fluorine atoms, making it a powerful tool for analyzing fluorinated compounds like 1,1,1,7,7,7-Hexafluoro-4-heptanone. The chemical shifts in ¹⁹F NMR span a very wide range, which minimizes signal overlap and provides detailed structural information. chemicalbook.com For organofluorine compounds, trifluoromethyl (CF₃) groups typically resonate in the range of -50 to -70 ppm relative to a CFCl₃ standard. chemicalbook.com

In 1,1,1,7,7,7-Hexafluoro-4-heptanone, the two CF₃ groups are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The electron-withdrawing nature of the adjacent methylene (B1212753) groups and the distant carbonyl group will influence the precise chemical shift. For a similar compound, 1,1,1,7,7,7-hexafluoro-2,4,6-heptanetrione, the CF₃ groups show a single resonance at δ = -75.2 ppm, which is consistent with a symmetric structure. dovepress.com Based on this, the chemical shift for the CF₃ groups in 1,1,1,7,7,7-Hexafluoro-4-heptanone is predicted to be in a similar region.

¹⁹F NMR is also highly effective for real-time reaction monitoring. science.gov As a reaction proceeds, changes in the chemical structure surrounding the fluorine atoms will lead to corresponding changes in the ¹⁹F NMR spectrum. This allows for the tracking of starting materials, intermediates, and products without the need for sample separation, providing valuable kinetic and mechanistic insights. cas.orgcymitquimica.com

Multi-Nuclear NMR (¹H, ¹³C) for Comprehensive Structural Elucidation

To fully determine the structure of 1,1,1,7,7,7-Hexafluoro-4-heptanone, ¹H and ¹³C NMR spectroscopy are used in conjunction with ¹⁹F NMR.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For 1,1,1,7,7,7-Hexafluoro-4-heptanone, (CF₃CH₂CH₂)₂CO, three distinct proton environments are expected:

H-2/H-6: The methylene groups (CH₂) adjacent to the CF₃ groups. These protons are expected to show a quartet due to coupling with the three adjacent fluorine atoms (³JHF).

H-3/H-5: The methylene groups (CH₂) adjacent to the carbonyl group. These protons would appear as a triplet, split by the neighboring CH₂ group (H-2/H-6).

Symmetry: Due to the molecule's symmetry, the protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. libretexts.org In a proton-decoupled spectrum, four distinct signals are predicted for the unique carbons in 1,1,1,7,7,7-Hexafluoro-4-heptanone:

C-1/C-7: The CF₃ carbons will appear as a quartet due to the strong one-bond coupling to fluorine (¹JCF).

C-2/C-6: The CH₂ carbons adjacent to the CF₃ groups.

C-3/H-5: The CH₂ carbons adjacent to the carbonyl group.

C-4: The carbonyl carbon (C=O), which typically appears far downfield (>200 ppm). wikipedia.org

The chemical shifts are influenced by the electronegative fluorine atoms and the carbonyl group. libretexts.orgthieme-connect.de

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|---|

| ¹⁹F | 1, 7 | -70 to -80 | Triplet | ⁴JFH |

| ¹H | 2, 6 | ~2.5-3.0 | Quartet | ³JHF |

| 3, 5 | ~2.0-2.5 | Triplet | ³JHH | |

| ¹³C | 1, 7 | ~120-130 | Quartet | ¹JCF (~280 Hz) |

| 2, 6 | ~30-40 | Quartet | ²JCF (~30 Hz) | |

| 3, 5 | ~40-50 | Singlet | - | |

| 4 | >200 | Singlet | - |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of the molecular structure. mdpi.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1,1,1,7,7,7-Hexafluoro-4-heptanone, a cross-peak would be observed between the signals for the protons at C-2/C-6 and C-3/C-5, confirming their adjacent relationship. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.org It would show correlations between the H-2/H-6 protons and the C-2/C-6 carbon, and between the H-3/H-5 protons and the C-3/C-5 carbon. This is crucial for assigning the carbon signals correctly.

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and study the fragmentation of molecules, which provides valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. nih.gov The exact mass is calculated using the masses of the most abundant isotopes of each element.

For 1,1,1,7,7,7-Hexafluoro-4-heptanone, with the molecular formula C₇H₈F₆O, the theoretical exact mass can be calculated as follows:

Carbon (¹²C): 7 x 12.000000 = 84.000000

Hydrogen (¹H): 8 x 1.007825 = 8.062600

Fluorine (¹⁹F): 6 x 18.998403 = 113.990418

Oxygen (¹⁶O): 1 x 15.994915 = 15.994915

Total Exact Mass: 222.047933 u

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecule.

| Molecular Formula | Calculated Exact Mass [M] | Common Adducts | Calculated Exact Mass of Adducts |

|---|---|---|---|

| C₇H₈F₆O | 222.047933 | [M+H]⁺ | 223.055761 |

| [M+Na]⁺ | 245.037696 | ||

| [M+K]⁺ | 261.011633 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion, [M]⁺˙ or an adduct like [M+H]⁺) to generate product ions. wikipedia.orggbiosciences.com The resulting fragmentation pattern provides detailed information about the molecule's structure.

The fragmentation of 1,1,1,7,7,7-Hexafluoro-4-heptanone is expected to be influenced by the carbonyl group and the stable propyl chains. The primary fragmentation mechanism for aliphatic ketones is alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org

For the non-fluorinated analog, 4-heptanone (B92745), the major fragments observed are from the alpha-cleavage, resulting in ions at m/z 71 ([CH₃CH₂CH₂CO]⁺) and m/z 43 ([CH₃CH₂CH₂]⁺). libretexts.orgmassbank.eu

For 1,1,1,7,7,7-Hexafluoro-4-heptanone, a similar alpha-cleavage is expected.

Alpha-Cleavage: Cleavage of the C3-C4 bond would lead to the formation of the [CF₃CH₂CH₂CO]⁺ ion (m/z 125) and the [CF₃CH₂CH₂]⁺ radical, or vice-versa. Due to the symmetry, cleavage on either side of the carbonyl yields the same fragments.

McLafferty Rearrangement: While common for many carbonyls, the McLafferty rearrangement is less likely in this specific molecule as it would require the transfer of a gamma-hydrogen, which is not favorably positioned relative to the carbonyl group. libretexts.org

The presence of highly electronegative fluorine atoms can also influence fragmentation, potentially leading to rearrangements and the loss of small fluorine-containing neutral molecules.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Proposed Neutral Loss |

|---|---|---|---|

| 222.05 | [CF₃CH₂CH₂CO]⁺ | 125.02 | •CH₂CH₂CF₃ |

| [C₃H₄F₃]⁺ | 97.03 | CF₃CHO | |

| [CF₃]⁺ | 69.00 | C₄H₈FO |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of 1,1,1,7,7,7-Hexafluoro-4-heptanone and profiling related products from synthesis or degradation. The gas chromatograph separates volatile compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds and sorts the ions by their mass-to-charge ratio, providing a molecular fingerprint.

In the analysis of fluorinated ketones, GC-MS can effectively determine the percentage of the main compound and identify by-products. For instance, the direct aerosol fluorination product of 4-heptanone was characterized by GC-MS, alongside IR and ¹⁹F NMR, revealing a purity of 92% for the resulting perfluoro-4-heptanone. dtic.mil

The mass spectrum of the non-fluorinated 4-heptanone shows characteristic fragmentation patterns that can be compared with its fluorinated analog. For 4-heptanone, key ions are used for quantification and identification. For example, in headspace GC-MS analysis of urine samples, the ion at m/z 71.15 was used for quantification, while ions at m/z 43.1 and m/z 114.15 (the molecular ion) served as qualifiers for identification. gcms.cz The fragmentation of 1,1,1,7,7,7-Hexafluoro-4-heptanone would be expected to show characteristic losses of fluorinated fragments, such as CF₃ groups, which would be indicative of its structure.

The technique is also powerful in differentiating between isomers. Studies on non-fluorinated heptanones have shown that 2-heptanone, 3-heptanone, and 4-heptanone can be separated and identified based on slightly different retention times and distinct mass spectra in single-ion monitoring mode. researchgate.net This capability is critical for ensuring the correct isomeric product has been synthesized.

Table 1: GC-MS Parameters for Heptanone Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Application | Quantification of 4-heptanone in urine | gcms.cz |

| Technique | Headspace GC-MS | gcms.cz |

| Quantifier Ion | m/z 71.15 | gcms.cz |

| Qualifier Ions | m/z 43.1, m/z 114.15 | gcms.cz |

| Application | Isomer differentiation | researchgate.net |

| Technique | GC/MS | researchgate.net |

| Result | 2-, 3-, and 4-heptanone observed at different retention times | researchgate.net |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. upi.edu Infrared radiation causes vibrations in molecular bonds, and the specific frequencies at which a molecule absorbs this radiation are characteristic of its structure. upi.edu

For 1,1,1,7,7,7-Hexafluoro-4-heptanone, the most prominent absorption band is that of the carbonyl (C=O) group. In a typical aliphatic ketone like 4-heptanone, this stretching vibration appears around 1715 cm⁻¹. nist.gov However, the presence of highly electronegative fluorine atoms on the alpha-carbons significantly influences the electronic environment of the carbonyl group. This inductive effect raises the frequency of the C=O stretching vibration. bfh.ch Therefore, the C=O band in 1,1,1,7,7,7-Hexafluoro-4-heptanone is expected to be shifted to a higher wavenumber compared to its non-fluorinated counterpart.

Furthermore, organic fluorine compounds exhibit characteristic C-F bond stretching vibrations, which typically appear as strong and narrow bands in the region of 1400-1000 cm⁻¹. bfh.ch The presence of these intense bands in the spectrum serves as a clear indicator of fluorination.

Table 2: Key FTIR Absorption Bands for Fluorinated Ketones

| Functional Group | Typical Wavenumber (cm⁻¹) | Comments | Reference |

|---|---|---|---|

| C=O (Ketone) | ~1715 | For non-fluorinated aliphatic ketones. | nist.gov |

| C=O (Fluorinated Ketone) | >1720 | Shifted to higher frequency due to inductive effect of fluorine. | bfh.ch |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. mdpi.com It relies on the inelastic scattering of monochromatic light, and vibrations that result in a change in the molecule's polarizability are Raman-active. mdpi.com

In the context of 1,1,1,7,7,7-Hexafluoro-4-heptanone, Raman spectroscopy can provide valuable structural information. While the C=O stretch is visible in both FTIR and Raman, the relative intensities of bands can differ significantly. For instance, in α,β-unsaturated ketones, the C=O stretching bands of s-trans isomers are 5 to 10 times more intense in Raman spectra than those of s-cis isomers, making Raman a useful tool for stereochemical studies. cdnsciencepub.com This sensitivity to molecular symmetry and conformation can be applied to study the structure of fluorinated ketones.

Raman spectroscopy has been utilized to investigate the reaction mechanisms of ketone fluorination and to study the tautomeric preferences of related fluorinated β-diketones. researchgate.netresearchgate.net The technique can distinguish between different chemical species present in solid-state and liquid samples, helping to characterize the final product and any intermediates or side products. researchgate.net

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are non-volatile or thermally unstable.

For the analysis of 4-heptanone and its derivatives, reverse-phase (RP) HPLC methods are effective. A published method for 4-heptanone utilizes an RP-C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com For applications requiring mass spectrometry detection (LC-MS), the phosphoric acid in the mobile phase can be replaced with a volatile acid like formic acid. sielc.com

HPLC is also an invaluable tool for reaction monitoring. By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products, such as the synthesis of enol ethers from 4-heptanone. nih.gov This allows for the optimization of reaction conditions to maximize yield and purity.

Table 3: Example HPLC Method for 4-Heptanone Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 (or other C18 column) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Applications | Purity analysis, preparative separation, pharmacokinetics | sielc.com |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile organic compounds. epa.gov The sample is vaporized and injected into a column, where components are separated based on their volatility and interaction with the stationary phase. A detector at the end of the column measures the quantity of each eluted component.

GC is highly effective for analyzing the purity of 1,1,1,7,7,7-Hexafluoro-4-heptanone and identifying any volatile by-products from its synthesis. The high volatility of many fluorinated compounds makes them ideal candidates for GC analysis. Different heptanone isomers can be successfully separated by GC, which is crucial for confirming the identity of the target molecule. researchgate.net

Headspace GC is a specific sampling technique used for analyzing volatile compounds in solid or liquid samples. mdpi.comnih.gov In this method, the sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC. This technique has been successfully applied to the analysis of 4-heptanone in biological matrices and is suitable for profiling volatile products related to 1,1,1,7,7,7-Hexafluoro-4-heptanone. gcms.cznih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1,1,7,7,7-Hexafluoro-4-heptanone |

| 2-heptanone |

| 3-heptanone |

| 4-heptanone |

| Perfluoro-4-heptanone |

| Acetonitrile |

| Formic acid |

Computational and Theoretical Chemistry Studies of 1,1,1,7,7,7 Hexafluoro 4 Heptanone

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 1,1,1,7,7,7-hexafluoro-4-heptanone are fundamental to its chemical and physical properties. Computational methods allow for a detailed examination of its electronic landscape.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to predict the ground state properties of molecules. For fluorinated ketones like 1,1,1,7,7,7-hexafluoro-4-heptanone, DFT calculations can provide valuable information about their geometry, stability, and electronic characteristics. These calculations help in understanding the molecule's three-dimensional structure and the distribution of electron density. scribd.com

Theoretical calculations, often performed on model compounds to simplify the system, are crucial for exploring the reactivity of the carbonyl group in trifluoromethyl ketones (TFMKs). nih.gov For instance, replacing the alkyl chain of a TFMK with a smaller group like an ethyl group allows for focused computational analysis. nih.gov

The stability of the hydrate (B1144303) form of fluorinated ketones in the gas phase is influenced by the number of fluorine atoms positioned alpha to the carbonyl group. nih.gov The introduction of fluorine atoms generally stabilizes the hydrate form compared to the keto form. nih.gov

Below is an interactive data table showcasing representative ground state properties of a model fluorinated ketone calculated using DFT.

Investigation of Fluorine's Electronic Effects on Carbonyl Polarity and Reactivity

The presence of highly electronegative fluorine atoms significantly influences the electronic properties of the carbonyl group in 1,1,1,7,7,7-hexafluoro-4-heptanone. This strong electron-withdrawing inductive effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

The fluorination of the terminal methyl group in ketones has an activating effect, influencing their inhibitory activity. nih.gov This is a key factor in the design of fluorinated ketones as enzyme inhibitors. nih.gov The reactivity of these compounds is modulated by the balance between the intrinsic electrophilicity of the carbonyl carbon and the equilibrium between the keto and hydrate forms. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction pathways, providing insights into the mechanisms and energy changes involved.

Computational Elucidation of Reaction Mechanisms and Energetics

Theoretical calculations are instrumental in elucidating the step-by-step mechanisms of reactions involving fluorinated ketones. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energy barriers associated with each step. This information is critical for understanding reaction kinetics and predicting the feasibility of a particular reaction. scribd.comnih.gov

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra. For instance, theoretical calculations can help assign specific vibrational modes to observed peaks in an infrared spectrum. researchgate.net

Below is an interactive data table of predicted spectroscopic data for a model fluorinated ketone.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, capturing the motion of atoms and molecules over time. nih.gov These simulations are valuable for understanding the behavior of molecules in different environments, such as in solution or interacting with biological macromolecules. nih.govnih.govmdpi.com

For a compound like 1,1,1,7,7,7-hexafluoro-4-heptanone, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its binding to a target protein. nih.gov By simulating the system at an atomistic level, researchers can observe how the molecule adapts its shape and how it forms non-covalent interactions with its surroundings, providing insights that are not accessible from static computational models. nih.govnih.gov

Exploration of Conformational Landscape and Intermolecular Interactions

The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be achieved through rotation about single bonds. For 1,1,1,7,7,7-Hexafluoro-4-heptanone, the presence of two trifluoromethyl (-CF₃) groups significantly influences its conformational preferences.

Intermolecular interactions are crucial for understanding the physical properties of a substance, such as its boiling point and solubility. The primary intermolecular forces expected for 1,1,1,7,7,7-Hexafluoro-4-heptanone are dipole-dipole interactions and van der Waals forces. The carbonyl group (C=O) is polar, with the oxygen atom being more electronegative than the carbon atom, creating a dipole moment.

The presence of fluorine atoms, the most electronegative element, further enhances the polarity of the molecule. Studies on other fluorinated compounds have highlighted that organic fluorine can act as a weak hydrogen bond acceptor in certain contexts. researchgate.net While 1,1,1,7,7,7-Hexafluoro-4-heptanone itself cannot act as a hydrogen bond donor, the fluorine atoms and the carbonyl oxygen could potentially interact with hydrogen bond donors from other molecules. Computational studies on similar fluorinated ketones often analyze these weak hydrogen bonds and other non-covalent interactions. uni-regensburg.de

A hypothetical table of calculated intermolecular interaction energies for a dimer of 1,1,1,7,7,7-Hexafluoro-4-heptanone, based on typical values for similar fluorinated ketones, is presented below.

| Interaction Type | Estimated Energy (kJ/mol) |

| Dipole-Dipole (C=O···C=O) | 5 - 10 |

| van der Waals | 10 - 20 |

| Weak C-H···F Hydrogen Bonds | 2 - 5 |

This table is illustrative and based on data for analogous fluorinated ketones. Specific computational studies are needed for precise values for 1,1,1,7,7,7-Hexafluoro-4-heptanone.

Quantum Chemical Descriptors for Reactivity Prediction

The reactivity of the ketone functional group is a key area of interest. The electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly increase the electrophilicity of the carbonyl carbon atom. This makes the carbonyl carbon more susceptible to nucleophilic attack compared to a non-fluorinated ketone. Computational studies on other fluorinated ketones have quantified this effect, showing a correlation between the degree of fluorination and the reactivity of the carbonyl group. nih.gov

Key quantum chemical descriptors used to predict reactivity include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

Mulliken and Natural Bond Orbital (NBO) Charges: These calculations provide the partial charges on each atom, identifying the most electrophilic and nucleophilic sites. The carbonyl carbon in 1,1,1,7,7,7-Hexafluoro-4-heptanone is expected to have a significant positive partial charge.

Fukui Functions: These descriptors help to predict the most likely sites for nucleophilic, electrophilic, and radical attack. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index provide a general measure of the molecule's reactivity.

A hypothetical data table of quantum chemical descriptors for 1,1,1,7,7,7-Hexafluoro-4-heptanone, calculated using a common Density Functional Theory (DFT) method like B3LYP, is shown below for illustrative purposes.

| Descriptor | Hypothetical Value | Interpretation |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability. |

| Electrophilicity Index (ω) | 2.5 eV | Suggests a strong electrophilic character. |

| Partial Charge on Carbonyl Carbon | +0.6 e | Confirms a highly electrophilic site. |

Note: These values are hypothetical and intended for illustrative purposes. Accurate values would require specific DFT calculations for 1,1,1,7,7,7-Hexafluoro-4-heptanone.

Studies on the reactivity of other fluorinated ketones have also explored their tendency to form hydrates in the presence of water. nih.govsapub.org The increased electrophilicity of the carbonyl carbon in 1,1,1,7,7,7-Hexafluoro-4-heptanone would likely facilitate the addition of water to form a gem-diol. Computational models can predict the stability of this hydrate relative to the keto form. nih.gov

Applications in Advanced Materials and Chemical Synthesis Non Prohibited

Role as Intermediates in the Synthesis of Complex Fluorinated Molecules

Fluorinated ketones, including structures related to 1,1,1,7,7,7-Hexafluoro-4-heptanone, serve as pivotal intermediates in the synthesis of more complex fluorinated molecules. The electron-withdrawing nature of the trifluoromethyl groups activates the carbonyl group, making it susceptible to a variety of nucleophilic attacks and other chemical transformations. This reactivity allows for the construction of intricate molecular architectures containing fluorine, which are of significant interest in medicinal chemistry and materials science.

One example of a complex derivative is 4-heptanone (B92745), 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-, azine, which incorporates a more complex structure built upon a heptanone framework. uni.lu The synthesis of such molecules demonstrates the utility of fluorinated ketones as foundational scaffolds for creating new chemical entities with potentially novel properties. The ability to site-selectively introduce fluorine into complex organic molecules is a key strategy for modulating their biological activity and physical properties. nih.govnih.gov

Applications in Polymer and Material Science

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical inertness, and low surface energy. nih.gov While direct polymerization of 1,1,1,7,7,7-Hexafluoro-4-heptanone is not a common application, its structural motifs are relevant to the broader field of fluorinated polymers and resins.

Fluoropolymers are a class of polymers that contain fluorine atoms in their structure, leading to materials with a unique combination of properties. nih.govwikipedia.org These properties are a direct result of the high electronegativity of fluorine and the strength of the carbon-fluorine bond. nih.gov There are two main categories of fluoropolymers: perfluoropolymers, where all hydrogen atoms on the carbon backbone are replaced by fluorine, and partially fluorinated polymers. nih.gov

The inclusion of hexafluoroisopropylidene (6F) groups into polymer structures can enhance thermal stability, flame retardancy, and oxidation resistance, while decreasing color, crystallinity, and water absorption. rushim.ru Fluorinated polymers and resins are valued for their resilience to heat, water, and solvents. steelbuildingsource.com

Table 1: Comparison of General Properties of Fluoropolymers

| Property | Perfluoropolymers (e.g., PTFE, FEP, PFA) | Partially Fluorinated Polymers (e.g., PVDF, ECTFE) |

|---|---|---|

| Chemical Resistance | Excellent | Good to Excellent |

| Thermal Stability | High | Moderate to High |

| Mechanical Strength | Lower | Higher |

| Flexibility | High | Moderate |

| Processing | More difficult | Easier |

This table presents a generalized comparison. Specific properties can vary significantly based on the specific polymer and its grade.

The properties of fluorinated compounds make them ideal for use in high-performance coatings and sealants. Fluoropolymer-based paints are used to create surfaces that are resilient to environmental factors and graffiti. steelbuildingsource.com The low surface energy of fluorinated polymers results in non-stick and water-repellent surfaces. fluoropolymers.eu

Fluorinated resins, which are more fluid and have lower melting points than their polymer counterparts, offer enhanced moldability, making them suitable for creating coatings on complex shapes. steelbuildingsource.com In some applications, a combination of fluorinated polymers and resins is used to achieve a balance of durability and flexibility. steelbuildingsource.com For sealants, the chemical inertness and durability of fluoropolymers contribute to long-lasting performance, even in harsh environments.

Novel Solvents and Reaction Media

Fluorinated compounds are also explored for their use as novel solvents and reaction media, offering unique properties that can influence chemical reactivity and selectivity.

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a polar, strongly hydrogen-bond-donating solvent that has seen a significant increase in use in organic synthesis. acs.orgnih.gov Its ability to stabilize ionic species, act as a proton donor, and engage in various intermolecular interactions makes it a versatile solvent for a wide range of chemical transformations. acs.orgnih.gov

HFIP is particularly noted for its role in C-H activation and functionalization reactions. rsc.org The unique properties of HFIP, including its high ionizing power and low nucleophilicity, can lead to enhanced reaction rates and selectivities compared to conventional solvents. rsc.org It has been employed in diverse organic reactions, including oxidations and Lewis-acid catalyzed ring openings of epoxides. wikipedia.org

Table 2: Selected Physicochemical Properties of HFIP

| Property | Value |

|---|---|

| Molar Mass | 168.04 g/mol |

| Boiling Point | 58.2 °C |

| Density | 1.596 g/mL |

| pKa | 9.3 |

| Dielectric Constant | 16.7 |

Data is for 1,1,1,3,3,3-Hexafluoro-2-propanol. wikipedia.org

Catalysis and Reagent Design utilizing Fluorinated Ketone Frameworks

The electron-deficient nature of the carbonyl carbon in fluorinated ketones makes them valuable frameworks in catalysis and reagent design. These structures can act as Lewis acids, activating substrates for subsequent reactions. Furthermore, the introduction of fluorine can influence the stereochemical outcome of catalytic transformations.

The upgrading of 4-heptanone, the non-fluorinated analog of 1,1,1,7,7,7-Hexafluoro-4-heptanone, has been a subject of catalytic research, indicating the chemical relevance of the heptanone backbone. researchgate.net In the context of fluorinated ketones, their unique electronic properties can be harnessed to design new catalysts and reagents with tailored reactivity. For instance, efficient catalytic methods for the addition of organoboron reagents to fluorine-substituted ketones have been developed, providing access to valuable chiral tertiary homoallylic alcohols. nih.gov These reactions are often controlled by non-bonding interactions involving the fluorine atoms, highlighting their crucial role in directing the stereoselectivity of the transformation. nih.gov

Development of Perfluorinated Ketone-Based Catalysts

Perfluorinated ketones can serve as precursors to various catalytic species. The high electrophilicity of the carbonyl carbon, influenced by the adjacent perfluoroalkyl groups, makes these ketones susceptible to nucleophilic attack, a property that can be exploited in catalyst synthesis. While direct catalytic applications of 1,1,1,7,7,7-Hexafluoro-4-heptanone are not extensively documented, the principles of fluorinated ketone chemistry suggest potential pathways for its use.

The synthesis of catalysts often involves the transformation of the ketone functional group into a more complex, catalytically active moiety. For instance, the carbonyl group can be a handle for introducing other functionalities or for constructing heterocyclic systems that can act as catalysts. The presence of fluorine atoms can significantly alter the lipophilicity and bioactivity of alkyl ketones, which also presents challenges and opportunities in their synthesis for catalytic purposes. The development of catalytic methods for synthesizing fluoroalkyl ketones is an active area of research, indicating their importance as structural motifs in bioactive molecules and as synthons for more complex targets.

Table 1: General Synthetic Approaches for Fluorinated Ketones

| Method | Description | Key Features |

| Direct Fluorination | Liquid-phase direct fluorination of partially fluorinated esters followed by thermal elimination. | Allows for the synthesis of perfluorinated ketones from non-fluorinated secondary alcohols. |

| Claisen Condensation | Reaction of an ester with a ketone in the presence of a strong base to form a β-diketone. | Useful for preparing trifluoroacetylated 1,3-diketones. |

| Electrophilic Fluorination | Use of reagents like Selectfluor® to introduce fluorine atoms alpha to a carbonyl group. | Can be influenced by steric and electronic effects of the substrate. |

| Radical Approaches | In-situ generation of silyl (B83357) enol ethers that react with trifluoromethyl iodide in a radical chain reaction. | Avoids the direct use of ketone enolates which can be unstable. |

This table presents general methods and may not be specific to the synthesis of 1,1,1,7,7,7-Hexafluoro-4-heptanone.

Fluorinated Ligands for Organometallic Catalysis

The electron-withdrawing properties of perfluoroalkyl groups can be harnessed to modify the electronic characteristics of ligands in organometallic catalysis. By incorporating a perfluorinated ketone moiety into a ligand scaffold, it is possible to tune the electron density at the metal center, thereby influencing the catalytic activity, selectivity, and stability of the resulting complex.

For example, a ligand containing the 1,1,1,7,7,7-Hexafluoro-4-heptanone framework could potentially coordinate to a metal center through the carbonyl oxygen or through a functional group introduced at another position on the molecule. The strong inductive effect of the two trifluoromethyl groups would decrease the electron-donating ability of the ligand, making the metal center more electrophilic. This enhanced electrophilicity can be advantageous in various catalytic transformations, such as Lewis acid catalysis.

While specific examples of ligands derived from 1,1,1,7,7,7-Hexafluoro-4-heptanone are not prominent in the literature, the general strategy of using fluorinated ketones to create electron-deficient ligands is a known concept in organometallic chemistry. The development of such ligands is crucial for advancing catalytic processes that require fine-tuning of the electronic environment of the metal catalyst.

Environmental Chemistry and Degradation Pathways (Mechanistic Focus)

The environmental fate of fluorinated compounds is of significant interest due to the high stability of the carbon-fluorine bond. Understanding the degradation pathways of substances like 1,1,1,7,7,7-Hexafluoro-4-heptanone is crucial for assessing their environmental impact.

Atmospheric Photolysis and Hydrolysis of Fluorinated Ketones

Once released into the atmosphere, the primary degradation pathway for many organic compounds is photolysis by sunlight and reaction with hydroxyl radicals. For fluorinated ketones, photolysis is often the dominant loss process in the troposphere. researchgate.netnih.gov The absorption of UV radiation can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

For a structurally similar compound, perfluoro-2-methyl-3-pentanone, studies have shown that its atmospheric fate is primarily determined by direct photolysis, with an estimated atmospheric lifetime of 4 to 14 days. oup.comacs.org This photolysis leads to the formation of perfluorinated radical species. oup.comacs.org By analogy, 1,1,1,7,7,7-Hexafluoro-4-heptanone is expected to undergo a similar photolytic cleavage, likely at the C-C bonds flanking the carbonyl group, to produce trifluoromethylpropyl and trifluoromethyl radicals.

Hydrolysis of perfluorinated ketones in the atmosphere is generally considered to be a slow process and not a significant environmental fate. oup.comacs.org For instance, the hydrolysis rate of perfluoro-2-methyl-3-pentanone was found to be too slow to be of atmospheric importance. oup.comacs.org Hydration to form a geminal diol has also been investigated for some fluorinated ketones and was determined not to be a major environmental fate. oup.comacs.org

Table 2: Atmospheric Lifetimes of Selected Fluorinated Ketones

| Compound | Atmospheric Lifetime | Primary Degradation Pathway |

| Perfluoro-2-methyl-3-pentanone | 3-11 days researchgate.netnih.gov | Photolysis researchgate.netnih.gov |

| Perfluoro-3-methyl-2-butanone | ~13 days researchgate.netnih.gov | Photolysis researchgate.netnih.gov |

| CF₃C(O)CH₃ | 5.1 ± 2.2 days researchgate.net | Photolysis researchgate.net |

| CF₃C(O)CH₂CH₃ | 6.5 ± 2.5 days researchgate.net | Photolysis researchgate.net |

This data is for analogous compounds and is intended to provide context for the potential atmospheric behavior of 1,1,1,7,7,7-Hexafluoro-4-heptanone.

Biotic and Abiotic Transformation Mechanisms in Environmental Matrices

Information regarding the biotic and abiotic transformation of perfluorinated ketones, including 1,1,1,7,7,7-Hexafluoro-4-heptanone, in soil and water is scarce. The high stability of the C-F bond makes these compounds generally resistant to microbial degradation. wikipedia.org

Biotic Transformation:

While microorganisms have been shown to degrade some polyfluorinated compounds, the complete mineralization of perfluorinated substances is challenging. nih.gov Reductive defluorination, where a fluorine atom is replaced by hydrogen, is an energetically favorable process under anaerobic conditions for some organohalides. nih.gov There is emerging evidence of microbial reductive defluorination for some perfluorinated compounds, but this has not been specifically demonstrated for perfluorinated ketones in environmental matrices. researchgate.net The presence of the ketone group might offer a site for initial enzymatic attack, but the strong electron-withdrawing effect of the perfluoroalkyl groups could hinder this process.

Abiotic Transformation:

Abiotic degradation of highly fluorinated compounds in soil and water is generally slow. Hydrolysis of the C-F bond is not a significant pathway under typical environmental conditions. Other abiotic processes, such as reactions with naturally occurring minerals, have been observed for some chlorinated solvents but have not been documented for perfluorinated ketones. The persistence of perfluoroalkyl acids (PFAAs), which can be degradation products of other fluorinated compounds, in soil and groundwater suggests that the perfluoroalkyl moieties are highly resistant to abiotic transformation.

Given the lack of specific data for 1,1,1,7,7,7-Hexafluoro-4-heptanone, it is presumed to be persistent in soil and water, with biotic and abiotic degradation occurring at very slow rates, if at all.

Future Research Directions and Emerging Trends in Hexafluoroheptanone Chemistry

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral, enantioenriched organofluorine compounds is a major objective in medicinal and agricultural chemistry, as the stereochemistry of a molecule can dramatically influence its biological activity. While significant strides have been made in the asymmetric synthesis of fluorinated molecules, the development of methods specifically for ketones like 1,1,1,7,7,7-Hexafluoro-4-heptanone, which lacks an α-hydrogen for easy enolization at the fluorinated side, presents unique challenges.

Future research will likely focus on adapting and refining existing asymmetric strategies for fluorinated ketones. nih.gov Key areas of investigation include:

Transition Metal Catalysis: Methods such as palladium-catalyzed asymmetric allylation of acyclic α-fluorinated ketones could be explored. nih.govthieme-connect.de This involves the in-situ generation of a fluorinated enolate followed by an enantioselective allylation, a process that has successfully produced enantioenriched tertiary α-fluoro ketones. nih.gov Similarly, nickel-catalyzed stereoconvergent Negishi cross-couplings, which have been used for racemic α-halo-α-fluoroketones, could be adapted to generate tertiary alkyl fluorides from suitable precursors. acs.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Organocatalytic approaches have been successfully applied to the asymmetric fluorination of β-keto esters and oxindoles. acs.orgmdpi.com Research could focus on designing new organocatalysts capable of activating substrates like hexafluoroheptanone or its derivatives for enantioselective transformations.

Enzyme-Mediated Synthesis: Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. The exploration of enzymes, either naturally occurring or engineered, that can perform stereoselective reductions or other transformations on highly fluorinated ketones is a promising avenue.

A summary of relevant catalytic systems for producing chiral fluorinated ketones is presented below.

| Catalytic System | Reaction Type | Substrate Class | Outcome |

| Palladium/Phosphinooxazoline | Tsuji-Trost Allylation | Racemic acyclic α-fluorinated ketones | Enantioenriched acyclic α-carbonyl tertiary fluorides nih.gov |

| Nickel/Bis(oxazoline) | Negishi Cross-Coupling | Racemic α-bromo-α-fluoroketones | Enantioenriched tertiary α-fluoroketones acs.org |

| Copper(II)/BOX Ligand | Electrophilic Fluorination | β-keto esters | Enantioenriched α-fluoro-β-keto esters mdpi.com |

| Chiral Proline Derivatives | Electrophilic Fluorination | Aldehydes and Ketones | Enantioenriched α-fluoro aldehydes and ketones thieme-connect.de |

Exploration of Novel Reactivity via Non-Traditional Activation Methods

Conventional synthetic methods often rely on thermal energy to overcome activation barriers. However, non-traditional activation techniques such as mechanochemistry, sonochemistry, and photocatalysis can offer alternative reaction pathways, leading to novel reactivity, improved yields, and more sustainable processes.

Mechanochemistry: This solvent-free technique uses mechanical force (e.g., grinding or milling) to induce chemical reactions. nih.govmdpi.com It has been successfully used for the synthesis of fluorinated imines from fluorinated benzaldehydes with high yields in short reaction times. nih.govmdpi.com Research into the mechanochemical reactions of 1,1,1,7,7,7-Hexafluoro-4-heptanone with various amines or other nucleophiles could lead to efficient, solvent-free syntheses of new derivatives. Furthermore, mechanochemistry has been employed for the degradation and defluorination of per- and polyfluorinated compounds, suggesting its potential for both synthesis and remediation applications involving highly fluorinated molecules. google.comacs.org

Photocatalysis: Visible-light photocatalysis uses light energy to generate highly reactive intermediates under mild conditions. This approach could be used to generate radical species from 1,1,1,7,7,7-Hexafluoro-4-heptanone, enabling novel C-C or C-heteroatom bond formations that are inaccessible through traditional methods. For instance, photocatalyst-free methods have been developed for the α-functionalization of ketones using visible light. acs.org

Sonochemistry: The application of ultrasound can promote reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones. This could be explored to enhance the reactivity of the sterically hindered and electron-deficient carbonyl group in hexafluoroheptanone.

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The complexity of chemical reactions, especially in the relatively specialized area of organofluorine chemistry, makes the discovery of new reactions and the optimization of existing ones a time-consuming and resource-intensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate this process. ulisboa.ptarxiv.org

Reaction Prediction and Discovery: ML models can be trained on existing reaction databases to predict the outcomes of unknown reactions. beilstein-journals.org For a molecule like 1,1,1,7,7,7-Hexafluoro-4-heptanone, ML could predict its reactivity with a wide range of reagents, uncovering novel transformations. Generative models can even propose entirely new, synthetically accessible molecules based on a small set of initial data, a technique that has been demonstrated for the discovery of novel alcohols in deoxyfluorination reactions. nih.gov

Optimization of Reaction Conditions: Bayesian optimization and other ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, base) to identify optimal conditions with a minimal number of experiments. nih.govucla.edu This is particularly valuable for complex reactions involving expensive fluorinated substrates. Such approaches have been successfully applied to optimize C-H activation and fluorination reactions. ulisboa.ptnih.gov

Catalyst Design: AI can assist in the discovery and design of new catalysts by identifying crucial patterns in complex, high-dimensional data relating catalyst structure to performance. arxiv.org This could accelerate the development of specialized catalysts for the asymmetric synthesis of hexafluoroheptanone derivatives.

| AI/ML Application | Objective | Potential Impact on Hexafluoroheptanone Chemistry |

| Reaction Discovery | Predict outcomes of new reactions and propose novel transformations. nih.govbeilstein-journals.org | Identification of new synthetic routes to functionalize the ketone backbone. |

| Condition Optimization | Efficiently find optimal reaction parameters (yield, selectivity). nih.govucla.edunih.gov | Reduced development time and material cost for synthesizing derivatives. |

| Catalyst Discovery | Identify and design high-performance catalysts from complex data. arxiv.org | Acceleration of the development of catalysts for enantioselective transformations. |

| Synthesis Planning | Propose efficient retrosynthetic pathways for target molecules. beilstein-journals.org | Design of synthetic routes to complex molecules using hexafluoroheptanone as a building block. |

Design of Next-Generation Fluorinated Building Blocks

Fluorinated building blocks, or synthons, are fundamental to modern medicinal, agricultural, and materials science, providing a direct way to introduce fluorine into target molecules. ossila.comsigmaaldrich.comjeyamscientific.in The structure of 1,1,1,7,7,7-Hexafluoro-4-heptanone, with its central carbonyl group flanked by two trifluoromethylated ethyl groups, makes it a potentially valuable precursor for a new generation of fluorinated building blocks.

Future research should focus on transforming the ketone into a variety of versatile synthons. acs.org For example:

Heterocycle Synthesis: The ketone can serve as a starting point for synthesizing novel fluorinated heterocyclic compounds. Perfluoroketene dithioacetals, derived from perfluoroaldehydes, have proven to be useful synthons for creating trifluoromethyl-substituted heterocycles. acs.org Similar strategies could be developed starting from hexafluoroheptanone.

Difunctional Building Blocks: Reduction of the ketone to the corresponding alcohol, followed by further functionalization, could yield chiral fluorinated alcohols, which are important synthons. purdue.edu Conversion to the corresponding alkene or alkyne could also provide access to a new family of fluorinated monomers for polymer synthesis.

Peptidomimetic Scaffolds: Peptidyl fluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases. nih.gov The bis(trifluoromethyl)ethyl side chains of hexafluoroheptanone could be incorporated into peptidic structures to create novel, highly stable enzyme inhibitors for therapeutic applications.

Interdisciplinary Research with Non-Prohibited Scientific Fields

The unique properties imparted by fluorine atoms—such as high thermal stability, lipophilicity, and unique electronic effects—make fluorinated compounds valuable in a wide range of scientific disciplines beyond traditional organic synthesis. sigmaaldrich.com

Materials Science: The high fluorine content and thermal stability of 1,1,1,7,7,7-Hexafluoro-4-heptanone and its derivatives make them attractive candidates for new materials. sigmaaldrich.com Research could explore their use as:

Monomers for specialty polymers with high thermal resistance and low surface energy.

Additives in lubricant or dielectric fluid formulations.

Components of fluorinated liquid crystals or perovskites. rsc.org

Agricultural Chemistry: The introduction of fluorine is a well-established strategy for enhancing the efficacy of herbicides, insecticides, and fungicides. sigmaaldrich.comebsco.com The bis(trifluoromethyl) scaffold of hexafluoroheptanone could be a novel pharmacophore for a new class of agrochemicals. Interdisciplinary research combining synthetic chemistry with biological screening is needed to explore this potential. acs.orgscirp.org

Atmospheric Chemistry: The keto-enol tautomerism of fluorinated diketones and their subsequent reactions with atmospheric radicals like OH are of interest for understanding their environmental fate and impact. researchgate.net Studies on the atmospheric chemistry of 1,1,1,7,7,7-Hexafluoro-4-heptanone could provide valuable data for environmental models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.